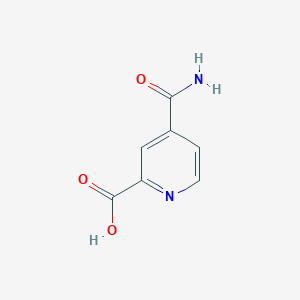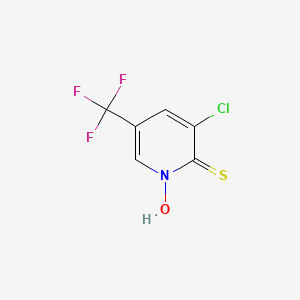
Ro 32-0432 (塩酸塩)
概要
説明
Ro 32-0432 塩酸塩は、タンパク質キナーゼCの選択的かつ細胞透過性の阻害剤です。タンパク質キナーゼCεに対して、タンパク質キナーゼCα、タンパク質キナーゼCβI、タンパク質キナーゼCβIIの高い選択性を示します。 この化合物は、in vivoでT細胞駆動性の慢性炎症反応を抑制する能力で知られています .
2. 製法
Ro 32-0432 塩酸塩の合成は、ビスインドリルマレイミドコア構造の形成を含む、いくつかのステップを含みます。合成経路には通常、以下のステップが含まれます。
ビスインドリルマレイミドコアの形成: これは、特定の条件下でインドール誘導体とマレイミドを反応させることを含みます。
官能基化: コア構造は次に、様々な置換基で官能基化されて、所望の選択性と効力を達成します。
Ro 32-0432 塩酸塩の工業的生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。
3. 化学反応の分析
Ro 32-0432 塩酸塩は、以下のものを含む、いくつかの種類の化学反応を起こします。
酸化: この反応は、ビスインドリルマレイミドコアに付加された官能基を変えることができます。
還元: 還元反応は、特定の官能基の酸化状態を変更するために使用できます。
置換: 置換反応は、インドール環の置換基を変更するために一般的です。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究における用途
Ro 32-0432 塩酸塩は、幅広い科学研究用途を持っています。
化学: タンパク質キナーゼCが様々な生化学経路で果たす役割を研究するためのツール化合物として使用されます。
生物学: 細胞生物学において、タンパク質キナーゼCが仲介するシグナル伝達経路を調査するために使用されます。
医学: Ro 32-0432 塩酸塩は、慢性炎症と自己免疫反応を伴う疾患における潜在的な治療効果を調べるための前臨床試験で使用されます。
科学的研究の応用
Ro 32-0432 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of protein kinase C in various biochemical pathways.
Biology: It is employed in cell biology to investigate the signaling pathways mediated by protein kinase C.
Medicine: Ro 32-0432 hydrochloride is used in preclinical studies to explore its potential therapeutic effects in diseases involving chronic inflammation and autoimmune responses.
Industry: It is utilized in the development of new drugs targeting protein kinase C-related pathways.
作用機序
Ro 32-0432 塩酸塩は、タンパク質キナーゼCを選択的に阻害することにより効果を発揮します。タンパク質キナーゼCのATP結合部位に結合し、その活性化とそれに続く下流標的のリン酸化を阻止します。 この阻害は、タンパク質キナーゼCによって仲介されるシグナル伝達経路を混乱させ、T細胞の活性化と慢性炎症反応の減少につながります .
6. 類似の化合物との比較
Ro 32-0432 塩酸塩は、タンパク質キナーゼCεに対して、タンパク質キナーゼCα、タンパク質キナーゼCβI、タンパク質キナーゼCβIIの高い選択性を示す点がユニークです。類似の化合物には以下のものがあります。
ビスインドリルマレイミドI: より広い選択性プロファイルを有する別のタンパク質キナーゼC阻害剤。
ビスインドリルマレイミドX: Ro 32-0432 塩酸塩とは異なる選択性を示すタンパク質キナーゼCの選択的阻害剤。
ビスインドリルマレイミドIV: タンパク質キナーゼCに対する阻害効果が知られているが、選択性パターンが異なる.
Ro 32-0432 塩酸塩は、その特定の選択性と効力により、タンパク質キナーゼCに焦点を当てた研究において貴重なツールとなっています。
生化学分析
Biochemical Properties
Ro 32-0432 (hydrochloride) interacts with several enzymes and proteins, primarily the PKC isoforms. The IC50 values of Ro 32-0432 (hydrochloride) for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . This indicates that Ro 32-0432 (hydrochloride) has a high affinity for these enzymes, effectively inhibiting their activity.
Cellular Effects
Ro 32-0432 (hydrochloride) has significant effects on various types of cells and cellular processes. It prevents T-cell activation, which has potential implications for chronic inflammatory and autoimmune diseases research . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Ro 32-0432 (hydrochloride) exerts its effects at the molecular level primarily through its inhibition of PKC. It is an ATP-competitive inhibitor, meaning it competes with ATP for the binding site on PKC, thereby preventing the phosphorylation process that activates the enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Ro 32-0432 (hydrochloride) can vary with different dosages. For example, it has been shown to inhibit subsequent phorbol ester-induced edema in rats when administered orally at doses of 10-50 mg/kg .
Metabolic Pathways
Ro 32-0432 (hydrochloride) is involved in the PKC signaling pathway, which plays a crucial role in several cellular processes including cell growth, differentiation, and apoptosis
Subcellular Localization
The subcellular localization of Ro 32-0432 (hydrochloride) is likely to be influenced by the distribution of PKC, as it is a PKC inhibitor. PKC is known to be present in various compartments within the cell, including the cytoplasm and the plasma membrane .
準備方法
The synthesis of Ro 32-0432 hydrochloride involves several steps, including the formation of the bisindolylmaleimide core structure. The synthetic route typically includes the following steps:
Formation of the bisindolylmaleimide core: This involves the reaction of indole derivatives with maleimide under specific conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired selectivity and potency.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods for Ro 32-0432 hydrochloride are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
Ro 32-0432 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bisindolylmaleimide core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups.
Substitution: Substitution reactions are common for modifying the substituents on the indole rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Ro 32-0432 hydrochloride is unique in its high selectivity for protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II over protein kinase C epsilon. Similar compounds include:
Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader selectivity profile.
Bisindolylmaleimide X: A selective inhibitor of protein kinase C with different selectivity compared to Ro 32-0432 hydrochloride.
Bisindolylmaleimide IV: Known for its inhibitory effects on protein kinase C but with a different selectivity pattern.
Ro 32-0432 hydrochloride stands out due to its specific selectivity and potency, making it a valuable tool in research focused on protein kinase C.
特性
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRASOZRZDELU-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ro 32-0432 hydrochloride in the context of nicotine dependence?
A1: Ro 32-0432 hydrochloride exhibits its effects by inhibiting G-protein coupled receptor kinase-5 (GRK5) []. While the exact role of GRK5 in nicotine dependence requires further investigation, its inhibition by Ro 32-0432 hydrochloride effectively attenuated mecamylamine-induced nicotine withdrawal symptoms in mice []. This suggests that GRK5 plays a role in the development of nicotine dependence and its associated withdrawal syndrome.
Q2: What specific nicotine withdrawal symptoms were alleviated by Ro 32-0432 hydrochloride in the studies?
A2: The studies demonstrated that Ro 32-0432 hydrochloride administration significantly reduced the composite withdrawal severity score in mice [, ]. This score encompassed various behavioral indicators of withdrawal, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
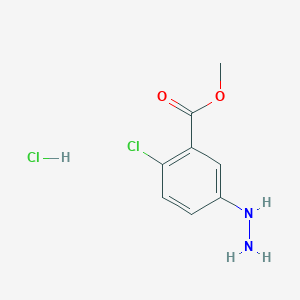
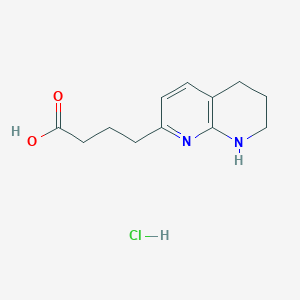
![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

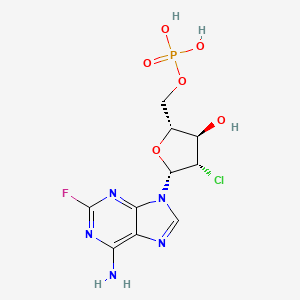
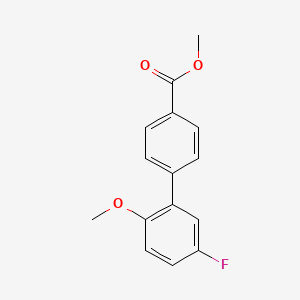
![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)
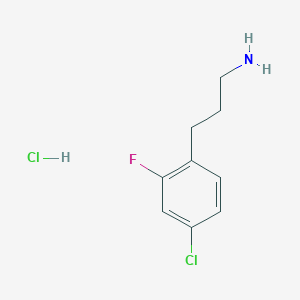
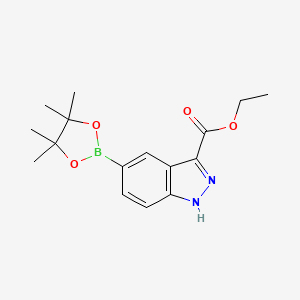
![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)
![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)
